molecular formula C21H23N3O3S B295335 N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B295335
M. Wt: 397.5 g/mol
InChI Key: HOAAXOGNOCABMN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One of the areas of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on different signaling pathways.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been reported in various research studies. One of the commonly used methods involves the reaction of 2-ethoxybenzaldehyde, 4-methoxybenzaldehyde, and thiourea with methyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with ammonium acetate to yield the desired compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has shown promising results in various scientific research studies. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-4-27-17-8-6-5-7-16(17)23-20(25)18-13(2)22-21(28)24-19(18)14-9-11-15(26-3)12-10-14/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,28)

InChI Key

HOAAXOGNOCABMN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C

Origin of Product

United States

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